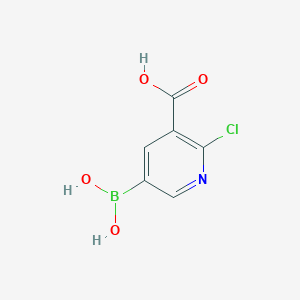
3-羧基-2-氯吡啶-5-硼酸
描述
3-Carboxy-2-chloropyridine-5-boronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a highly valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of 3-Carboxy-2-chloropyridine-5-boronic acid involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular formula of 3-Carboxy-2-chloropyridine-5-boronic acid is C6H5BClNO4 . Its molecular weight is 201.37 . The InChI code is 1S/C6H5BClNO4/c8-5-4 (6 (10)11)1-3 (2-9-5)7 (12)13/h1-2,12-13H, (H,10,11) and the InChI key is BYEBVRVKFQUMBP-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Carboxy-2-chloropyridine-5-boronic acid is involved in various chemical reactions. It is used as a substrate in the preparation of α- secondary and tertiary pyridines by the reaction of pyridotriazoles with boronic acids . It is also a substrate in the palladium-catalyzed α-arylation of saturated cyclic amines and N -methyl amines .Physical And Chemical Properties Analysis
The physical form of 3-Carboxy-2-chloropyridine-5-boronic acid is solid . It is stored at a temperature of 2-8°C .科学研究应用
Suzuki-Miyaura 交叉偶联反应
3-羧基-2-氯吡啶-5-硼酸: 是 Suzuki-Miyaura 交叉偶联反应中的一种重要试剂,该反应在形成碳-碳键中起着至关重要的作用 。由于其温和的条件和对各种官能团的耐受性,该反应被广泛应用。该化合物中的硼酸部分促进了金属转移步骤,这对偶联过程至关重要。
有机合成
在有机合成中,该化合物作为一种通用的构建单元。其反应位点允许通过各种成键反应构建复杂的分子。 羧基和硼酸官能团的存在提供了双重反应性,能够实现选择性转化 。
药物发现
该化合物的结构有利于药物化学应用,特别是在药物候选物的合成中。 其吡啶环是药物中常见的基序,硼酸基团可用于引入额外的药效基团或修改化合物的理化性质 。
材料科学
在材料科学中,3-羧基-2-氯吡啶-5-硼酸可用于修饰表面或创建具有特定性能的新材料。 硼酸基团可以与二醇形成可逆的共价键,这在创建动态材料中很有用 。
正电子发射断层扫描 (PET) 成像
该化合物用于制备 PET 放射性配体,例如 [11C]MK-1064,这些配体适用于成像特定的受体,例如食欲素-2 受体 。能够在体内追踪这些配体对于神经疾病的诊断和研究至关重要。
酶抑制研究
3-羧基-2-氯吡啶-5-硼酸的结构特征使其适合研究酶抑制。 硼酸可以模拟酶促反应的过渡态,因此可以作为丝氨酸蛋白酶等酶的有效抑制剂 。
化学传感器
由于硼酸对二醇的亲和力,该化合物可用于开发化学传感器。 这些传感器可以检测糖或其他多元醇,这对于监测糖尿病管理中的血糖水平非常重要 。
催化
最后,该化合物在催化领域得到应用。 硼酸基团可以参与催化循环,特别是在钯催化的反应中,以促进各种有机化合物的合成 。
安全和危害
3-Carboxy-2-chloropyridine-5-boronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, avoiding dust formation, and ensuring adequate ventilation .
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
3-Carboxy-2-chloropyridine-5-boronic acid, like other boronic acids, is known to participate in the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like 3-Carboxy-2-chloropyridine-5-boronic acid) with a halide or pseudo-halide under the action of a palladium catalyst . The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 3-Carboxy-2-chloropyridine-5-boronic acid participates, is a key step in various biochemical pathways, particularly in the synthesis of biologically active compounds . The product of this reaction can influence downstream biochemical pathways depending on its nature and the specific biological context .
Result of Action
The molecular and cellular effects of 3-Carboxy-2-chloropyridine-5-boronic acid’s action would depend on the specific biological context and the nature of the compound synthesized through the Suzuki-Miyaura cross-coupling reaction .
Action Environment
The action, efficacy, and stability of 3-Carboxy-2-chloropyridine-5-boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be sensitive to the pH of the reaction medium . Additionally, the storage temperature of the compound can affect its stability .
属性
IUPAC Name |
5-borono-2-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClNO4/c8-5-4(6(10)11)1-3(2-9-5)7(12)13/h1-2,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEBVRVKFQUMBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501254469 | |
| Record name | 3-Pyridinecarboxylic acid, 5-borono-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451393-50-2 | |
| Record name | 3-Pyridinecarboxylic acid, 5-borono-2-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 5-borono-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



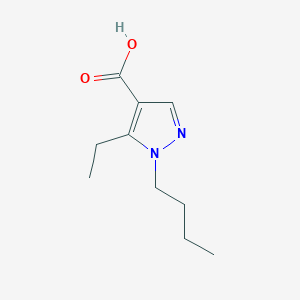
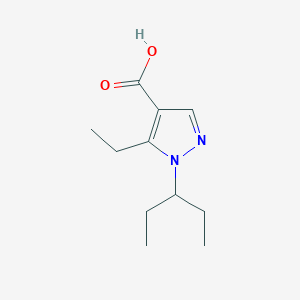
![5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine](/img/structure/B1526561.png)

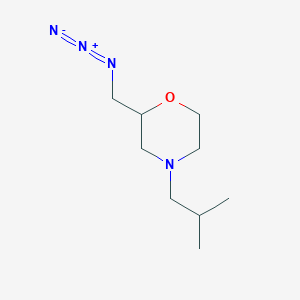
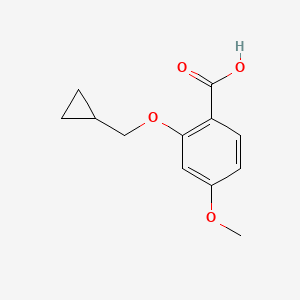
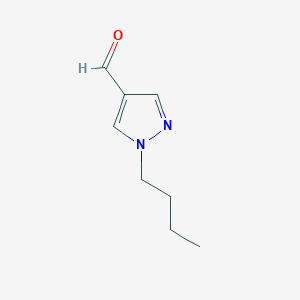

![5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine](/img/structure/B1526572.png)

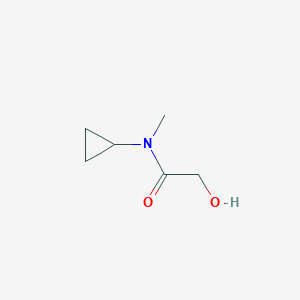
![3-Amino-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1526577.png)
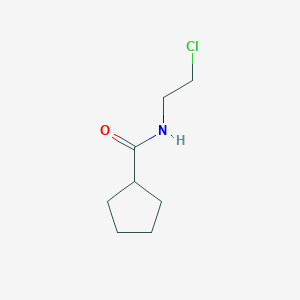
![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B1526580.png)